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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Calcium
Crimson™, a long-wavelength fluorescent indicator for measuring intracellular calcium
concentrations. These guidelines are intended to help researchers optimize their experimental
conditions for successful and reproducible results.

Introduction to Calcium Crimson

Calcium Crimson is a fluorescent dye used for detecting intracellular calcium (Ca?*). Derived
from Texas Red®, it is excitable by visible light and exhibits an increase in fluorescence
emission intensity upon binding to Ca2* with minimal wavelength shift.[1] Its long-wavelength
excitation and emission properties (~589 nm and ~609 nm, respectively) make it particularly
useful for experiments where autofluorescence from cells or tissues can be problematic.[2][3]
[4] Itis available in a cell-permeant acetoxymethyl (AM) ester form, which allows for passive
loading into live cells.[1]

Properties of Calcium Crimson

The key spectral and chemical properties of Calcium Crimson are summarized below.
Understanding these properties is crucial for designing experiments and selecting appropriate
instrumentation.
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Property Value Reference

Excitation Maximum (Ca2*-

~589 nm [2]
bound)
Emission Maximum (Ca2*-

~609 nm [2]
bound)
Dissociation Constant (Kd) for

~185 nM (5116171
Ca2+

Cell-permeant AM ester, water-
Form [1]

soluble salt

Application Notes: Loading Concentration and
Incubation Time

The optimal loading concentration and incubation time for Calcium Crimson™ AM are highly
dependent on the cell type and experimental conditions. The goal is to use the lowest dye
concentration that yields a sufficient signal-to-noise ratio to avoid artifacts from overloading,
such as calcium buffering and potential cytotoxicity.[1][8]

General Recommendations:
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Parameter Recommended Range Notes

The exact concentration must
be determined empirically for

Working Concentration 1uMto 10 uM )
each cell type and experiment.

[1]

Longer incubation times may
be required for some cell

Incubation Time 20 to 60 minutes types, but can also lead to
compartmentalization of the
dye.[1][7]

Loading at lower temperatures
(room temperature or below)
can sometimes reduce

Incubation Temperature Room Temperature to 37°C indicator compartmentalization.
[1] However, some protocols
for specific cell types, like T

lymphocytes, suggest 37°C.[9]

Factors Influencing Loading:

o Cell Type: Different cell lines and primary cells have varying esterase activity and membrane
permeability, affecting dye loading and de-esterification.

o Temperature: While 37°C is often used, lower temperatures can minimize the sequestration
of the dye into organelles.[1][8]

o Dye Concentration: Higher concentrations can lead to incomplete de-esterification and
compartmentalization.[7] It is recommended to start with a low concentration and increase it
stepwise if the signal is insufficient.[8]

e Serum: Loading should be performed in serum-free media, as serum contains esterases that
can cleave the AM ester extracellularly.[10]

Detailed Experimental Protocols
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o Reconstitution: Prepare a stock solution of Calcium Crimson™ AM at a concentration of 2
to 5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] For example, to make a 2
mM stock solution from a 50 ug vial, the required volume of DMSO will depend on the
molecular weight provided on the product label.

o Storage: The DMSO stock solution should be stored desiccated and protected from light at
-20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to
avoid repeated freeze-thaw cycles and moisture exposure.[1][11]

This protocol provides a general guideline for loading adherent or suspension cells.
Optimization is recommended for specific cell types.

o Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the Calcium
Crimson™ AM stock solution. Prepare a working solution by diluting the stock solution to a
final concentration of 1-10 uM in a physiological buffer of choice (e.g., Hanks' Balanced Salt
Solution - HBSS, Krebs-Henseleit Buffer - KHB). The buffer should be free of serum.[1][10]

e Optional - Use of Pluronic® F-127: To aid in the dispersion of the lipophilic AM ester in the
agueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used.[1][12] A
common method is to mix the AM ester stock solution with an equal volume of 20% (w/v)
Pluronic® F-127 in DMSO before diluting it into the final loading buffer (final Pluronic®
concentration will be ~0.02%).[13]

e Cell Loading:

o For adherent cells, remove the culture medium and replace it with the loading buffer
containing Calcium Crimson™ AM.

o For suspension cells, pellet the cells and resuspend them in the loading buffer.

 Incubation: Incubate the cells for 20-60 minutes at a determined temperature (e.g., room
temperature or 37°C), protected from light.[1]

e Washing: After incubation, wash the cells at least twice with fresh, warm physiological buffer
to remove any excess, non-loaded dye. This step is important as Calcium Crimson is
fluorescent prior to ester cleavage.[1]
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o De-esterification: Allow the cells to incubate for an additional 30 minutes in fresh buffer to
ensure complete cleavage of the AM ester group by intracellular esterases.[11] This traps the

active, Ca2*-sensitive form of the dye inside the cells.

e Imaging: The cells are now ready for fluorescence imaging. Use appropriate filters for Texas
Red® or similar fluorophores (Excitation: ~589 nm, Emission: ~609 nm).

Visualizations
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Caption: Experimental workflow for intracellular calcium imaging using Calcium Crimson™
AM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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